molecular formula C5H8O3 B1297468 (S)-Tetrahydrofuran-2-carboxylic acid CAS No. 87392-07-2

(S)-Tetrahydrofuran-2-carboxylic acid

Cat. No.: B1297468
CAS No.: 87392-07-2
M. Wt: 116.11 g/mol
InChI Key: UJJLJRQIPMGXEZ-BYPYZUCNSA-N
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Description

(S)-Tetrahydrofuran-2-carboxylic acid is a chiral compound with a tetrahydrofuran ring and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-Tetrahydrofuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the asymmetric reduction of 2-furanone using chiral catalysts. Another method includes the ring-opening of tetrahydrofuran derivatives followed by carboxylation. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. Enzymes such as lipases and oxidoreductases are used to catalyze the reactions under mild conditions, making the process environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(S)-Tetrahydrofuran-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and organometallic compounds are used under controlled conditions to achieve the desired substitutions.

Major Products

The major products formed from these reactions include various substituted tetrahydrofuran derivatives, lactones, and alcohols, which can be further utilized in synthetic chemistry and industrial applications.

Scientific Research Applications

(S)-Tetrahydrofuran-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals, materials, and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (S)-Tetrahydrofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The tetrahydrofuran ring provides structural rigidity, which can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran-2-carboxylic acid: The non-chiral version of the compound, lacking the specific stereochemistry.

    2-Furanone: A related compound with a similar ring structure but different functional groups.

    γ-Butyrolactone: Another cyclic compound with a lactone ring, often used in similar applications.

Uniqueness

(S)-Tetrahydrofuran-2-carboxylic acid is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. This makes it particularly valuable in the development of enantiomerically pure pharmaceuticals and other chiral compounds.

Properties

IUPAC Name

(2S)-oxolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJLJRQIPMGXEZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70236319
Record name Tetrahydro-2-furoic acid, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87392-07-2
Record name (2S)-Tetrahydro-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87392-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-2-furoic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087392072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-2-furoic acid, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70236319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Furancarboxylic acid, tetrahydro-, (2S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.996
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDRO-2-FUROIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I2B46K2SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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